N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-acetylphenylamine, which is then reacted with 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound might involve more scalable and cost-effective methods. This could include the use of automated synthesizers and continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, solvent choice, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole and pyridine moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide.
N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid: The carboxamide group is replaced with a carboxylic acid.
Uniqueness
N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and aromatic systems. This unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H15N3O2S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C21H15N3O2S/c1-13(25)14-6-4-7-15(12-14)23-20(26)16-8-5-11-22-19(16)21-24-17-9-2-3-10-18(17)27-21/h2-12H,1H3,(H,23,26) |
InChI Key |
ZEESHELBUKPBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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